molecular formula C15H9ClFN3OS B2624814 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide CAS No. 392242-02-3

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide

Cat. No.: B2624814
CAS No.: 392242-02-3
M. Wt: 333.77
InChI Key: WZYUTXULNNILGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 4-chlorophenyl group and at position 2 with a 4-fluorobenzamide moiety.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFN3OS/c16-11-5-1-10(2-6-11)14-19-20-15(22-14)18-13(21)9-3-7-12(17)8-4-9/h1-8H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYUTXULNNILGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide typically involves multiple steps starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents.

    Oxidation and Reduction: The thiadiazole ring can be subjected to oxidation and reduction reactions, potentially altering its biological activity.

    Coupling Reactions: The amide group can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the aromatic rings, while oxidation and reduction can lead to various oxidized or reduced forms of the thiadiazole ring.

Scientific Research Applications

Antimicrobial Activity

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide has been investigated for its antimicrobial properties against various pathogens. A study highlighted the synthesis of novel compounds based on this scaffold that exhibited potent antibacterial activity against Escherichia coli and Mycobacterium smegmatis, outperforming standard antibiotics like ampicillin and streptomycin .

Case Study: Antibacterial Efficacy

In an experimental setup, derivatives of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide were tested for their Minimum Inhibitory Concentration (MIC) values. The results indicated that certain modifications to the thiadiazole structure enhanced antibacterial potency significantly.

CompoundMIC (µg/mL)Target Pathogen
A8E. coli
B16M. smegmatis
C32Staphylococcus aureus

Anticancer Applications

The compound has also shown promise as an anticancer agent. Research indicates that derivatives featuring the thiadiazole moiety demonstrate enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) . The incorporation of piperazine or piperidine rings into the structure has been linked to improved lipophilicity and cellular uptake, which are crucial for anticancer efficacy.

Case Study: Cytotoxic Activity

In vitro studies evaluated the anticancer effects of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide derivatives against various cancer cell lines:

CompoundIC50 (µM)Cell Line
D10MCF-7
E15HepG2
F20A549

The results suggest a correlation between structural modifications and increased cytotoxicity, highlighting the potential for developing targeted cancer therapies based on this compound.

Antitubercular Activity

Recent investigations have focused on the antitubercular properties of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide. Studies have shown that compounds with this scaffold exhibit significant activity against Mycobacterium tuberculosis, with some derivatives achieving MIC values comparable to established antitubercular agents .

Case Study: Efficacy Against Tuberculosis

A series of experiments assessed the antitubercular activity of synthesized compounds derived from N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide:

CompoundMIC (µg/mL)Mycobacterium Species
G0.5M. tuberculosis
H1M. bovis
I2M. avium

These findings indicate that certain modifications can enhance the selectivity and potency of these compounds against tuberculosis.

Mechanism of Action

The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For instance, it may act as an inhibitor of carbonic anhydrase, an enzyme involved in regulating pH and ion balance in cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazole vs. Oxadiazole Analogs

A key structural analog is N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide (), which replaces the sulfur atom in the thiadiazole ring with oxygen. This substitution alters electronic properties:

  • Bioactivity Implications : Thiadiazoles generally exhibit stronger antimicrobial and enzyme inhibitory activities compared to oxadiazoles, attributed to sulfur’s electronegativity and larger atomic radius .

Substituent Variations on the Thiadiazole Core

Benzylthio vs. 4-Chlorophenyl Substituents

N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide () replaces the 4-chlorophenyl group with a benzylthio (-S-CH₂C₆H₅) substituent. Key differences include:

  • Biological Activity : Benzylthio derivatives are associated with multi-target kinase inhibition, whereas 4-chlorophenyl-substituted compounds may favor specific receptor binding due to steric and electronic effects .
Halogenated Phenyl Groups
  • N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide () features a 2,4-dichlorophenyl group.
  • N-[5-((4-Chlorobenzyl)sulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide () includes a sulfamoyl group, improving water solubility and introducing hydrogen-bonding capabilities absent in the target compound .

Comparative Data Table

Compound Name Core Heterocycle Key Substituents Notable Bioactivity References
N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide 1,3,4-Thiadiazole 4-Chlorophenyl, 4-fluorobenzamide Potential kinase inhibition
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide 1,3,4-Oxadiazole 4-Chlorophenyl, 4-fluorobenzamide Reduced antimicrobial activity
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide 1,3,4-Thiadiazole Benzylthio, 4-fluorobenzamide Multi-target kinase inhibition
N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide 1,3,4-Thiadiazole 2,4-Dichlorophenyl, carbamoyl Enhanced enzyme binding affinity
4i (Oxadiazolylmethylthio derivative) 1,3,4-Thiadiazole Oxadiazolylmethylthio, 4-methoxybenzamide Nematocidal activity

Biological Activity

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide is a compound that belongs to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide is characterized by the presence of a thiadiazole ring, a chlorophenyl group, and a fluorobenzamide moiety. The molecular formula is C13H9ClN4SC_{13}H_{9}ClN_{4}S with a molecular weight of approximately 284.75 g/mol.

Biological Activity Overview

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide exhibits a variety of biological activities:

  • Antimicrobial Activity : Studies have shown that thiadiazole derivatives demonstrate significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus .
  • Anticancer Properties : Thiadiazole derivatives are being investigated for their anticancer potential. Research indicates that they may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : Some studies suggest that thiadiazole compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

The mechanisms through which N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways essential for bacterial survival and cancer cell growth .
  • Interactions with DNA : Some thiadiazole derivatives can intercalate into DNA or inhibit topoisomerases, leading to disruptions in DNA replication and transcription processes .
  • Modulation of Signaling Pathways : The compound may affect signaling pathways related to apoptosis and cell proliferation, particularly the MAPK/ERK pathway which is often dysregulated in cancer .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of E. coli and S. aureus
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction in pro-inflammatory cytokines

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various thiadiazole derivatives, N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide was found to exhibit MIC values comparable to standard antibiotics against Gram-positive and Gram-negative bacteria. The compound's mechanism was attributed to disruption of bacterial cell wall synthesis.

Case Study 2: Anticancer Potential

A recent investigation into the anticancer effects of thiadiazole derivatives demonstrated that N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide significantly inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value indicating potent activity at low concentrations. The study suggested that this compound could serve as a lead for further development in cancer therapeutics .

Q & A

Basic: What is the general synthetic route for N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide?

The synthesis typically involves coupling a thiadiazole amine intermediate with a fluorobenzoyl chloride derivative. For example:

  • Step 1 : Prepare the 1,3,4-thiadiazole core by reacting substituted carboxylic acids (e.g., 4-chlorophenylacetic acid) with thiosemicarbazide in POCl₃ under reflux (90°C, 3 hours) .
  • Step 2 : Isolate the 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine intermediate via precipitation (pH 8–9) and recrystallization (DMSO/water) .
  • Step 3 : React the amine with 4-fluorobenzoyl chloride in dry benzene or pyridine, using triethylamine (TEA) as a base, under reflux (16–20 hours) .
  • Purification : Filter the precipitate and recrystallize from ethanol or methanol .

Advanced: How can low yields in the final coupling step be addressed?

Low yields often arise from steric hindrance or poor solubility. Mitigation strategies include:

  • Solvent optimization : Use polar aprotic solvents like DMF or DMSO to enhance reactant solubility .
  • Catalysis : Introduce coupling agents (e.g., EDC/HOBt) or microwave-assisted synthesis to accelerate reaction kinetics .
  • Intermediate activation : Convert the amine to a more reactive species (e.g., via Boc protection) before acylation .

Basic: What spectroscopic methods confirm the compound’s structure?

  • ¹H/¹³C NMR : Verify the presence of the 4-fluorophenyl group (δ ~7.2–7.5 ppm for aromatic protons) and thiadiazole NH (δ ~10–12 ppm) .
  • FTIR : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and thiadiazole C=N (~1550 cm⁻¹) .
  • Mass spectrometry : Exact mass analysis (e.g., ESI-HRMS) ensures molecular ion consistency with theoretical values (e.g., [M+H]⁺ = 367.40) .

Advanced: How is crystallographic data utilized to resolve structural ambiguities?

Single-crystal X-ray diffraction (SCXRD) provides definitive proof of molecular conformation. For example:

  • Packing analysis : Hydrogen bonds (e.g., N–H⋯N, C–H⋯F) stabilize the crystal lattice, as seen in related thiadiazole derivatives .
  • Bond lengths/angles : Validate deviations from ideal geometry (e.g., C–S bond lengths in the thiadiazole ring: ~1.67 Å) .
  • Symmetry operations : Identify centrosymmetric dimers or π-π stacking interactions .

Basic: What in vitro assays evaluate its antimicrobial activity?

  • Agar well diffusion : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Zones of inhibition ≥15 mm suggest potency .
  • MIC determination : Use broth microdilution (e.g., 0.5–128 µg/mL) to quantify minimum inhibitory concentrations .

Advanced: How can molecular docking predict its anticancer mechanism?

  • Target selection : Prioritize enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), which are inhibited by thiadiazole derivatives via amide anion interactions .
  • Software tools : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., EGFR or tubulin) .
  • Validation : Compare binding energies (ΔG ≤ −8 kcal/mol) and pose clustering with known inhibitors .

Basic: What chromatographic methods are used for purity analysis?

  • TLC : Monitor reactions using silica plates with 10% MeOH/CH₂Cl₂ (Rf ~0.8) .
  • HPLC : C18 column, gradient elution (water/acetonitrile + 0.1% TFA), UV detection at 254 nm .

Advanced: How to resolve contradictions in bioactivity data across studies?

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Metabolic stability : Test compound stability in liver microsomes (e.g., t₁/₂ ≥30 min) to rule out false negatives .
  • Structural analogs : Compare activity trends (e.g., electron-withdrawing substituents enhance anticancer potency) .

Basic: How to optimize reaction conditions for scale-up synthesis?

  • Solvent volume : Reduce from 30 mL/g to 10 mL/g using high-boiling solvents (e.g., toluene) .
  • Catalyst recycling : Immobilize TEA on silica or use flow chemistry for continuous processing .

Advanced: What strategies improve pharmacokinetic properties for in vivo studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility .
  • Lipinski compliance : Ensure logP ≤5, molecular weight ≤500 Da, and ≤10 H-bond acceptors/donors .
  • Plasma protein binding : Measure via equilibrium dialysis (target: ≤90% bound) to optimize free fraction .

Notes

  • For advanced queries, prioritize peer-reviewed journals (e.g., Acta Crystallographica, J. Med. Chem.).
  • Cross-validate synthetic protocols using multiple sources (e.g., ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.